molecular formula C8H7FO3 B132538 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone CAS No. 147220-82-4

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone

Cat. No. B132538
M. Wt: 170.14 g/mol
InChI Key: QLSKYHNQQWZTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, also known as DFE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of natural compound curcumin, which is found in turmeric, and has been shown to have anti-inflammatory and anti-cancer properties. In

Mechanism Of Action

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.

Advantages And Limitations For Lab Experiments

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is also relatively stable and has a long shelf life. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer treatment, either as a single agent or in combination with other therapies. Additionally, there is a need for further research to elucidate the precise mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and to explore its potential for other applications, such as anti-viral therapy.
Conclusion:
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is synthesized by reacting curcumin with ethyl fluoroacetate and has several advantages for lab experiments. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments, such as low solubility in water and off-target effects. There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research, including exploring its potential as a therapeutic agent for inflammatory diseases and cancer, and investigating its precise mechanisms of action.

Synthesis Methods

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can be synthesized by reacting curcumin with ethyl fluoroacetate in the presence of potassium carbonate and dimethylformamide. The reaction occurs at room temperature and yields a high percentage of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and human clinical trials.

properties

CAS RN

147220-82-4

Product Name

1-(2,4-Dihydroxyphenyl)-2-fluoroethanone

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2

InChI Key

QLSKYHNQQWZTLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C(=O)CF

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CF

synonyms

Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI)

Origin of Product

United States

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